3-Methanesulfonyl-8-azabicyclo[3.2.1]octane
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Overview
Description
3-Methanesulfonyl-8-azabicyclo[3.2.1]octane is a compound that belongs to the family of tropane alkaloids. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications . The 8-azabicyclo[3.2.1]octane scaffold is a key structural component in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Methanesulfonyl-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Methanesulfonyl-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or amines .
Scientific Research Applications
3-Methanesulfonyl-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving tropane alkaloids.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methanesulfonyl-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins involved in biological pathways . The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: The parent compound without the methanesulfonyl group.
Tropane: A related compound with a similar bicyclic structure.
Cocaine: A well-known tropane alkaloid with significant biological activity.
Uniqueness
3-Methanesulfonyl-8-azabicyclo[3.2.1]octane is unique due to the presence of the methanesulfonyl group, which can influence its chemical reactivity and biological activity . This modification can enhance its potential as a therapeutic agent and its utility in scientific research .
Properties
Molecular Formula |
C8H15NO2S |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
3-methylsulfonyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C8H15NO2S/c1-12(10,11)8-4-6-2-3-7(5-8)9-6/h6-9H,2-5H2,1H3 |
InChI Key |
USSLFBOSDUOAFD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2 |
Origin of Product |
United States |
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